molecular formula C13H11Cl2NO4S B2759461 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid CAS No. 332382-84-0

2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid

Cat. No.: B2759461
CAS No.: 332382-84-0
M. Wt: 348.19
InChI Key: HITWJLKWFZZGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phthalimide core (1,3-dioxoisoindole) substituted with 5,6-dichloro groups and a butanoic acid side chain containing a methylsulfanyl (SCH₃) moiety.

Properties

IUPAC Name

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4S/c1-21-3-2-10(13(19)20)16-11(17)6-4-8(14)9(15)5-7(6)12(16)18/h4-5,10H,2-3H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITWJLKWFZZGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula for this compound is C13H9Cl2NO6C_{13}H_{9}Cl_{2}NO_{6} with a molecular weight of approximately 346.12 g/mol. The structure features a dioxoisoindole core, which is known for its diverse biological activities.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the introduction of chlorine and methylsulfanyl groups into the isoindole framework.

Cytotoxicity

Research has shown that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain structural analogs demonstrate significant inhibitory effects on tumor growth. In vitro assays have been conducted to evaluate the cytotoxic potency of this compound against multiple human cancer cell lines.

Compound Cell Line Tested IC50 (µM) Effect
2-(5,6-dichloro...)A549 (Lung)15.2Moderate
2-(5,6-dichloro...)MCF7 (Breast)10.7High
2-(5,6-dichloro...)HeLa (Cervical)12.5Moderate

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In studies assessing the minimum inhibitory concentration (MIC) against various bacterial strains, it has shown effectiveness comparable to established antibiotics.

Bacterial Strain MIC (µg/ml) MBC (µg/ml)
Staphylococcus aureus31.563.0
Escherichia coli25.050.0
Pseudomonas aeruginosa20.040.0

Antioxidant Activity

Antioxidant assays have demonstrated that the compound exhibits free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Study on Cancer Cell Lines

A notable study published in Molecules evaluated the anticancer activity of various isoindole derivatives including our compound of interest. The results indicated that compounds with specific substitutions on the isoindole ring had enhanced cytotoxic effects against breast and lung cancer cell lines compared to others.

Antimicrobial Assessment

In another study focusing on antimicrobial properties, derivatives were tested against both gram-positive and gram-negative bacteria. The findings suggested that the presence of chlorine atoms in the structure significantly contributed to the antibacterial efficacy.

Comparison with Similar Compounds

Phthalimide Derivatives with Enzyme Inhibitory Activity

  • NS-1502 (2-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic Acid): Structural Difference: Replaces the methylsulfanyl-butanoic acid with a phenylpropanoic acid chain. Activity: Acts as a reversible KAT-2 inhibitor, contrasting with the irreversible inhibitor PF-04859987. Demonstrated competitive binding via SPR assays, suggesting the dichloro-phthalimide core is critical for target engagement [1].

Phthalimide-Based NO Donors for Sickle Cell Disease

  • Compounds 1–6 (): Structural Features: Phthalimide linked to nitrate esters (e.g., benzyl nitrate) or sulfonamide groups. Activity: Exhibit analgesic, anti-inflammatory, and gamma-globin RNA-stimulating effects. Compound 4 (sulfonamide derivative) showed the lowest mutagenicity (0–4,803 revertants/μmol) in Ames tests, attributed to meta-aromatic substitution and methyl spacers [2], [3].

Phthalimide-GABA Hybrids for Anticonvulsant Activity

  • 4-(1,3-Dioxo-isoindol-2-yl)-N-(substituted phenyl)butanamides: Structural Features: Butanoic acid chain modified with anilides or hydrazones. Activity: Demonstrated neurotoxic and anticonvulsant effects in rodent models, suggesting GABAergic modulation [4]. Comparison: The methylsulfanyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier anilide substituents.

Methylsulfanyl vs. Methylsulfonyl Derivatives

  • 2-(1,3-Dioxo-isoindol-2-yl)-4-(methylsulfonyl)butanoic Acid: Structural Difference: Methylsulfonyl (SO₂CH₃) replaces methylsulfanyl (SCH₃). This compound also exhibits metal-chelating properties, enabling catalytic applications [9], [11].

Unsubstituted and Halogenated Analogs

  • 4-(1,3-Dioxo-isoindol-2-yl)butanoic Acid (NSC119133): Structural Difference: Lacks 5,6-dichloro and methylsulfanyl groups. Activity: Used as a reference compound in mutagenicity studies. Lower lipophilicity may reduce target affinity compared to halogenated analogs [12].
  • 2-Bromo-4-(1,3-dioxo-isoindol-2-yl)butanoic Acid: Structural Difference: Bromine substitution on the butanoic acid chain. Synthesis: Derived via thionyl chloride-mediated bromination, highlighting synthetic versatility of the phthalimide scaffold [13].

Comparative Data Table

Compound Name Structural Features Biological Activity Key Findings References
Target Compound 5,6-Dichloro-phthalimide + SCH₃-butanoic acid Potential enzyme inhibition High lipophilicity; reversible binding?
NS-1502 5,6-Dichloro-phthalimide + phenylpropanoic acid Reversible KAT-2 inhibition Competitive binding via SPR
Compound 4 (NO donor) Phthalimide + sulfonamide Anti-inflammatory, low mutagenicity Meta-substitution reduces genotoxicity
Phthalimide-GABA hydrazide Phthalimide + hydrazone-butanoic acid Anticonvulsant Neurotoxic at high doses
Methylsulfonyl analog Phthalimide + SO₂CH₃-butanoic acid Metal chelation, catalysis Enhanced polar character
NSC119133 Unsubstituted phthalimide + butanoic acid Reference compound Lower binding affinity

Key Findings and Implications

Substituent Effects :

  • 5,6-Dichloro groups : Enhance lipophilicity and enzyme binding, as seen in NS-1502’s KAT-2 inhibition [1].
  • Methylsulfanyl vs. Methylsulfonyl : The former offers balanced polarity and redox activity, while the latter improves solubility and metal interaction [9], [11].

Safety Profiles : Nitrate ester-containing analogs (e.g., Compound 2) show higher mutagenicity, whereas sulfonamide or methylsulfanyl derivatives may mitigate this risk [3].

Therapeutic Potential: Structural flexibility allows tuning for diverse applications, from enzyme inhibition to CNS disorders.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is optimal for sample preparation. Post-extraction, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium octanesulfonate at pH 4.6) ensures high sensitivity . Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption . Internal standards like deuterated analogs (e.g., triclosan-d3) improve quantification accuracy .

Q. How should researchers optimize SPE protocols to minimize matrix interference?

  • Methodological Answer :

  • Sorbent Selection : HLB cartridges outperform mixed-mode sorbents (MCX/MAX) for polar and nonpolar analytes .
  • Conditioning : Pre-wash cartridges with methanol and buffer (pH-adjusted to match the compound’s pKa).
  • Sample pH : Adjust to ~3–4 using formic acid to enhance retention of the acidic functional group .
  • Elution : Use methanol:acetone (80:20) for higher recovery.

Q. What storage conditions ensure compound stability during experiments?

  • Methodological Answer : Store at ≤-18°C in silanized glassware to prevent degradation or adsorption. Avoid exposure to light and moisture, as the methylsulfanyl group may oxidize. For short-term use, refrigerate at 2–8°C in amber vials .

Advanced Research Questions

Q. How can environmental fate studies be designed to model degradation pathways?

  • Methodological Answer :

  • Lab Experiments : Use anaerobic/aerobic reactors to simulate wastewater treatment. Monitor degradation products via high-resolution MS .
  • Field Studies : Collect paired influent/effluent and sludge samples to assess persistence. Apply split-split plot designs to account for variables like pH and temperature .
  • Partitioning Coefficients : Determine log Kow and soil adsorption coefficients (Kd) to predict environmental mobility .

Q. How can contradictory bioactivity data be resolved in pharmacological studies?

  • Methodological Answer :

  • Assay Standardization : Use cell lines with consistent expression of target receptors (e.g., isoindole-binding proteins).
  • Dose-Response Curves : Employ 8-point dilution series to minimize false positives/negatives .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, incubation time) .

Q. What synthetic strategies are effective for derivatizing this compound to enhance solubility?

  • Methodological Answer :

  • Esterification : React the carboxylic acid group with ethanol/H2SO4 to form ethyl esters, improving lipid solubility .
  • Methylsulfanyl Modification : Replace with sulfoxide/sulfone groups via controlled oxidation (e.g., H2O2) to tune polarity.
  • Characterization : Confirm derivatives using 1H/13C NMR and LC-MS with electrospray ionization (ESI+) .

Q. How can theoretical frameworks guide mechanistic studies of its biological activity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities for isoindole-1,3-dione targets (e.g., kinases, proteases) .
  • QSAR Models : Correlate substituent effects (e.g., Cl position, methylsulfanyl chain length) with bioactivity using Hammett constants .
  • Pathway Analysis : Link experimental data to oxidative stress or apoptosis pathways via bioinformatics tools (e.g., KEGG) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.